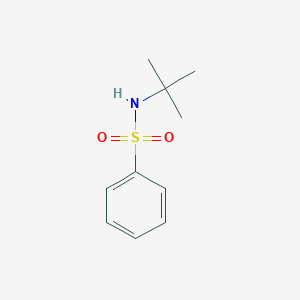

N-tert-butylbenzenesulfonamide

説明

N-tert-Butylbenzenesulfonamide (CAS: 2512-24-5) is a sulfonamide derivative characterized by the presence of a tert-butyl group attached to the nitrogen atom of the benzenesulfonamide backbone. Its molecular formula is C₁₀H₁₅NO₂S, with a molecular weight of 213.297 g/mol . Key physical properties include:

- Density: 1.125 g/cm³

- Boiling Point: 313.6°C

- LogP: 3.235 (indicating moderate lipophilicity)

- Flash Point: 143.5°C

This compound is widely utilized as an intermediate in organic synthesis and pharmaceutical research due to its stability and ease of functionalization. It is commercially available in high purity (≥97%) .

特性

IUPAC Name |

N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBXANSXRGVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310693 | |

| Record name | N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-24-5 | |

| Record name | N-(1,1-Dimethylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 230371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2512-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

The most industrially viable method involves the direct alkylation of benzenesulfonamide with tert-butylating agents (e.g., tert-butyl acrylate, tert-butyl alcohol) catalyzed by hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄). The reaction proceeds via a Lewis acid-mediated pathway, where the catalyst coordinates to the sulfonamide’s nitrogen, enhancing its nucleophilicity and facilitating tert-butyl group transfer.

Key Reaction Parameters:

Table 1: Catalyst Performance Comparison

HfCl₄ outperforms ZrCl₄ due to stronger Lewis acidity, reducing side reactions such as tert-butyl elimination.

Base-Mediated Coupling with Sodium tert-Butoxide

Low-Temperature Alkylation

An alternative approach employs sodium tert-butoxide (NaOtBu) as a base in dimethylformamide (DMF) at 25°C. This method avoids high temperatures, making it suitable for heat-sensitive substrates. The base deprotonates benzenesulfonamide, generating a sulfonamide anion that reacts with tert-butyl electrophiles.

Key Advantages:

Limitations:

-

Purification Challenges : Requires column chromatography to achieve >97% purity.

-

Solvent Sensitivity : DMF must be anhydrous to prevent hydrolysis of NaOtBu.

Comparative Analysis of Methodologies

Efficiency and Practicality

The HfCl₄-catalyzed method achieves superior yields (95.5%) and shorter reaction times (6 h) compared to NaOtBu-mediated routes (72% yield after 24 h). However, the latter’s ambient temperature operation offers advantages for lab-scale synthesis where energy efficiency is prioritized.

Table 2: Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| NMP | 32.0 | 95.5 | 6 |

| DMF | 36.7 | 87.5 | 24 |

| Toluene | 2.4 | 68.2 | 12 |

NMP’s high polarity enhances catalyst solubility and intermediate stabilization, critical for rapid tert-butyl transfer.

Mechanistic Insights and Side-Reaction Mitigation

Steric and Electronic Considerations

The tert-butyl group’s steric bulk and the sulfonamide’s electron-withdrawing nature traditionally hinder alkylation. HfCl₄ addresses this by:

Byproduct Formation

Major byproducts include:

-

Benzenesulfonic Acid : From hydrolysis under acidic conditions.

-

Di-tert-butyl Adducts : Resulting from over-alkylation, minimized by stoichiometric control.

Industrial and Environmental Considerations

Scalability and Cost

HfCl₄-based processes are cost-effective for large-scale production due to:

化学反応の分析

Types of Reactions

N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form benzenesulfonic acid and tert-butylamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions with the use of a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used, resulting in different substituted sulfonamides.

Oxidation: Major products include sulfonic acids.

Reduction: Major products include primary or secondary amines.

Hydrolysis: Major products are benzenesulfonic acid and tert-butylamine.

科学的研究の応用

Applications in Organic Synthesis

-

Chiral Auxiliary in Asymmetric Synthesis:

NTBBS serves as a chiral auxiliary in the asymmetric synthesis of various nitrogen-containing compounds. Its ability to facilitate the formation of enantiomerically enriched products makes it invaluable in the synthesis of pharmaceuticals and agrochemicals . -

Synthesis of N-Heterocycles:

NTBBS has been effectively utilized in the synthesis of N-heterocycles, which are crucial components in many biologically active compounds. The methodology allows for the creation of structurally diverse piperidines, pyrrolidines, and azetidines, which are often found in natural products and therapeutic agents . -

Role in Medicinal Chemistry:

The compound's sulfonamide group contributes to its biological activity, making it a candidate for drug development. Sulfonamides are known for their antibacterial properties, and NTBBS derivatives have been explored for potential use as antimicrobial agents .

Asymmetric Synthesis of Piperidines

A study demonstrated that NTBBS could be employed as a chiral auxiliary for synthesizing piperidine derivatives with high diastereoselectivity. The reaction conditions were optimized to enhance yields significantly, showcasing NTBBS's effectiveness in producing complex molecules relevant to drug discovery .

Immunotoxicity Studies

Research on N-butylbenzenesulfonamide (a related compound) indicated potential immunomodulatory effects, suggesting that NTBBS could be investigated for its safety profile in pharmaceutical applications. The study highlighted the importance of evaluating such compounds' biological impacts before clinical use .

Applications in Materials Science

NTBBS has shown promise as a plasticizer due to its ability to enhance the flexibility and durability of polymers. Its incorporation into polymer matrices can improve mechanical properties while maintaining thermal stability, making it suitable for various industrial applications.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Chiral auxiliary for asymmetric synthesis | High enantiomeric excess achieved |

| Medicinal Chemistry | Potential antimicrobial agent | Effective against specific bacterial strains |

| Materials Science | Plasticizer in polymer formulations | Improved flexibility and durability |

| Environmental Impact | Investigated for immunotoxicity | Potential adverse effects on immune response |

作用機序

The mechanism of action of N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

類似化合物との比較

Comparison with Similar Sulfonamide Derivatives

Key Observations :

- Synthesis Yields : The sulfinamide derivative (S)-N-Phenyl-tert-butanesulfinamide achieves an 86% yield via palladium-catalyzed coupling , outperforming other sulfonamides synthesized via GP1 methods (e.g., 75% for compound 2e in ).

- Substituent Effects : Bulky groups like tert-butyl enhance steric hindrance, while electron-withdrawing groups (e.g., nitro in ) increase acidity and reactivity.

Physical and Chemical Property Comparisons

Table 2: Physical and Chemical Properties

Key Observations :

Crystallographic and Stability Comparisons

- (S)-N-Phenyl-tert-butanesulfinamide exhibits a shortened N–C(aryl) bond length (1.403 Å vs. 1.470–1.530 Å in alkyl sulfinamides), suggesting electron delocalization and enhanced stability .

- N-{2-tert-Butyl-4-nitrophenyl}-4-methylbenzenesulfonamide features nitro and methyl groups that may induce steric clashes, reducing conformational flexibility .

生物活性

N-tert-butylbenzenesulfonamide (NBBS) is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in the context of immunotoxicity, antiandrogenic effects, and metabolic disposition. This article synthesizes current research findings on the biological activity of NBBS, presenting data tables, case studies, and detailed research outcomes.

Overview of this compound

NBBS is primarily utilized as a plasticizer in various polymers, including polyamides and polyacetals. Its environmental presence has raised concerns regarding potential health impacts, prompting investigations into its biological effects.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of NBBS. In a controlled experiment involving adult female mice and developmentally exposed rats, NBBS was administered at varying concentrations to evaluate its impact on immune function. The findings indicated:

- Suppression of Antibody Response : Mice exposed to NBBS exhibited a reduced antibody-forming cell (AFC) response to sheep red blood cells (SRBC), suggesting an immunosuppressive effect.

- Sex-Dependent Responses : In developmentally exposed rats, male offspring showed increased natural killer (NK) cell activity, while females displayed decreased AFC responses .

Antiandrogenic Activity

NBBS has been identified as possessing significant antiandrogenic properties, making it a candidate for therapeutic applications in conditions like benign prostatic hyperplasia (BPH). A study using the LNCaP prostate cancer cell line demonstrated:

- Inhibition of Cell Proliferation : Treatment with 100 µM NBBS resulted in markedly slower proliferation rates in LNCaP cells compared to untreated controls. This effect was observed as early as day 5 of treatment .

Metabolic Disposition

Understanding the pharmacokinetics of NBBS is crucial for evaluating its safety and efficacy. Research indicates that:

- Absorption and Excretion : Following oral administration in male rats, approximately 70-76% of NBBS was excreted via urine within 72 hours. The compound showed a triphasic elimination profile with half-lives of 0.78, 11, and 1036 minutes .

- Tissue Distribution : NBBS preferentially accumulates in red blood cells and various tissues, including the liver and kidney .

Case Studies

- Immunotoxicity Evaluation : A study conducted on B6C3F1/N female mice revealed that exposure to NBBS at concentrations ranging from 0 to 5000 ppm for 28 days led to significant alterations in immune function. Notably, T-cell responses were slightly elevated alongside NK cell activity in males but diminished in females .

- Prostate Cancer Cell Line Study : In vitro experiments demonstrated that NBBS effectively inhibited the growth of androgen-dependent prostate cancer cells, providing insights into its potential therapeutic applications for BPH and prostate cancer treatment .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。